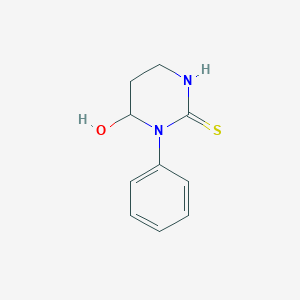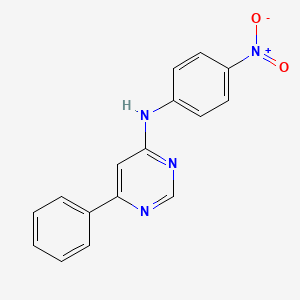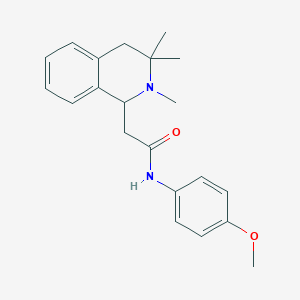
6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione
Übersicht
Beschreibung
6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione, also known as PHT, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
Biochemical and Physiological Effects
6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been found to possess antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione in lab experiments is its wide range of biological activities. This compound has been found to possess antitumor, antiviral, and antibacterial properties, making it a versatile tool for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and safety profile of this compound.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for various types of cancer, viral infections, and bacterial infections. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the molecular targets of this compound and how it exerts its biological effects. Additionally, researchers are exploring the potential of this compound as a tool for studying various biological processes, such as DNA synthesis and cell division.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-1-phenyltetrahydro-2(1H)-pyrimidinethione has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
6-hydroxy-1-phenyl-1,3-diazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVDQZLCMRNQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=S)N(C1O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5',5',6-trimethyl-3'-phenyl-2'H-spiro[chromene-2,4'-[1,3]oxazolidin]-2'-one](/img/structure/B3879087.png)
![1-cyclopropyl-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3879095.png)
![ethyl 2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879109.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879113.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3879124.png)
![2-(3-nitrophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B3879132.png)
![methyl 4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B3879140.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-pyrimidinamine](/img/structure/B3879151.png)
![N-[(5-methoxy-1H-indol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3879154.png)

![benzyl N-[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]glycinate](/img/structure/B3879163.png)
![ethyl 5-(2-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879164.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(2-ethoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879174.png)
